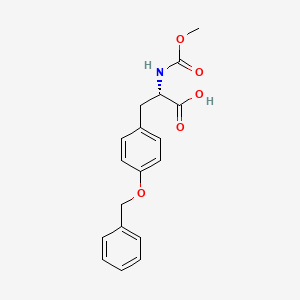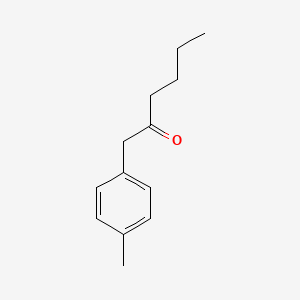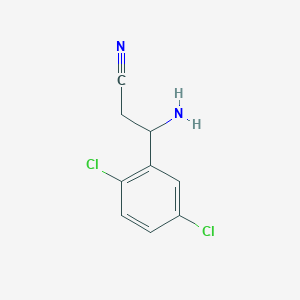![molecular formula C13H14F5NO B13044571 Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is a complex organic compound characterized by the presence of a pentafluoroethyl group attached to a pyrrolidinyl ring, which is further connected to a phenyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the introduction of the pentafluoroethyl group. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pentafluoroethyl Group: This step involves the use of pentafluoroethylating agents under specific reaction conditions to ensure the selective introduction of the pentafluoroethyl group.
Coupling with Phenyl Ether: The final step involves the coupling of the pyrrolidinyl intermediate with a phenyl ether derivative, typically using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ether or pyrrolidinyl ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism by which Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether exerts its effects involves interactions with specific molecular targets. The pentafluoroethyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The pyrrolidinyl ring may contribute to binding affinity and specificity, while the phenyl ether moiety may facilitate interactions with aromatic residues in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluoroethyl methyl ether: Shares the pentafluoroethyl group but lacks the pyrrolidinyl and phenyl ether moieties.
Fluorinated pyrrolidines: Compounds with similar pyrrolidinyl structures but different substituents.
Phenyl ethers: Compounds with similar phenyl ether structures but different substituents on the aromatic ring.
Uniqueness
Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is unique due to the combination of the pentafluoroethyl group, pyrrolidinyl ring, and phenyl ether moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H14F5NO |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine |
InChI |
InChI=1S/C13H14F5NO/c1-20-10-5-3-9(4-6-10)11(7-2-8-19-11)12(14,15)13(16,17)18/h3-6,19H,2,7-8H2,1H3 |
Clave InChI |
WJYDHEHVCXIAAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCN2)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


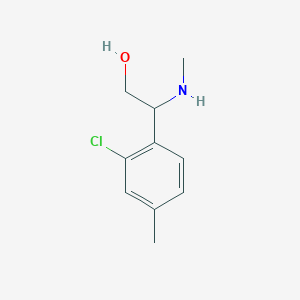
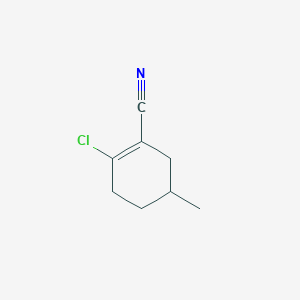

![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)

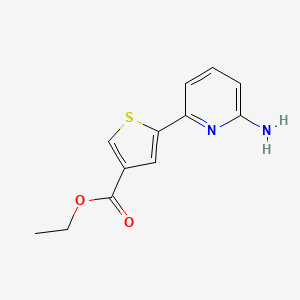

![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
